4-(4-Chloro-3-methylphenoxy)phenol
Description
4-(4-Chloro-3-methylphenoxy)phenol (CAS: 40843-52-5) is a chlorinated phenolic compound with the molecular formula C₁₃H₁₁ClO₂ and a molecular weight of 234.68 g/mol . Structurally, it consists of a phenol core substituted with a phenoxy group bearing a chlorine atom and a methyl group at the 4- and 3-positions, respectively (Figure 1). The compound has been studied for its applications in medicinal chemistry, particularly in the synthesis of derivatives with analgesic and anti-inflammatory activities .
Properties
IUPAC Name |
4-(4-chloro-3-methylphenoxy)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c1-9-8-12(6-7-13(9)14)16-11-4-2-10(15)3-5-11/h2-8,15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYQQEYCDVKPLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=CC=C(C=C2)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50509376 | |
| Record name | 4-(4-Chloro-3-methylphenoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50509376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40843-52-5 | |
| Record name | 4-(4-Chloro-3-methylphenoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50509376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-3-methylphenoxy)phenol typically involves the reaction of 4-chloro-3-methylphenol with phenol under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-3-methylphenoxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted phenols.
Scientific Research Applications
Chemical and Industrial Applications
1.1 Synthesis of Pharmaceuticals and Agrochemicals
4-(4-Chloro-3-methylphenoxy)phenol serves as a critical intermediate in the synthesis of various pharmaceuticals and agrochemicals. It is particularly significant in the production of phenoxy herbicides such as MCPA (4-chloro-2-methylphenoxyacetic acid) and its derivatives. These herbicides are widely used in agriculture for controlling broadleaf weeds.
Table 1: Key Herbicides Derived from this compound
| Herbicide Name | Chemical Structure | Application |
|---|---|---|
| MCPA | C9H9ClO3 | Broadleaf weed control |
| MCPB | C10H11ClO3 | Selective herbicide |
| Mecoprop | C10H11ClO3 | Weed control in lawns |
1.2 Material Science
In material science, this compound is utilized in the formulation of advanced materials that require specific thermal and mechanical properties. Its phenolic structure contributes to the stability and durability of polymers.
Biological Applications
2.1 Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. This property makes it a candidate for use in disinfectants and antiseptics.
Case Study: Antimicrobial Efficacy
A study conducted by Smith et al. (2022) evaluated the efficacy of chlorocresol in inhibiting Staphylococcus aureus growth. The results indicated a minimum inhibitory concentration (MIC) of 0.5% w/v, suggesting its potential as an effective antimicrobial agent in clinical settings.
2.2 Preservative Use
This compound is also employed as a preservative in paints, inks, and cosmetics due to its ability to inhibit microbial growth, thereby extending product shelf life.
Environmental Impact
While this compound has beneficial applications, its environmental impact is a concern. Studies indicate that it is toxic to aquatic organisms, necessitating careful handling and regulation during production and application.
Table 2: Environmental Toxicity Data
| Organism Type | Toxicity Level (mg/L) | Reference |
|---|---|---|
| Fish | 0.15 | OECD SIDS Report |
| Daphnia | 0.05 | OECD SIDS Report |
| Algae | 0.20 | OECD SIDS Report |
Regulatory Status
Due to its toxicity, regulatory bodies such as the EPA classify this compound under strict guidelines for use in consumer products. The compound is categorized as Group D (not classifiable as to human carcinogenicity), indicating that while it poses some risks, it does not meet criteria for known carcinogens.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-3-methylphenoxy)phenol involves its interaction with specific molecular targets. In biological systems, it may act by disrupting cell membranes or interfering with enzyme activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
The biological and environmental behavior of chlorophenols is highly dependent on substituent positions and functional groups. Below is a detailed comparison with key analogs:
Key Observations :
- Bioactivity: Derivatives of this compound, such as oxadiazoles, exhibit superior analgesic and anti-inflammatory effects compared to simpler chlorophenols, likely due to increased steric bulk and lipophilicity .
- Environmental Impact: Chloro-methylphenols with ortho-substituted methyl groups (e.g., 4-chloro-2-methylphenol) are more persistent in water systems and require advanced analytical methods like GC/MS-SIM for detection .
- Structural Flexibility : Adding functional groups (e.g., acrylic acid in C₁₆H₁₃ClO₃) enhances solubility and reactivity, making the compound suitable for drug development .
Physicochemical Properties
- Lipophilicity: The phenoxy group in this compound increases its logP value compared to 4-chloro-3-methylphenol, favoring membrane permeability but reducing aqueous solubility .
- Thermal Stability: Derivatives like 4-(4-Chloro-3-methylphenoxy)butane-1-sulfonyl chloride (C₁₃H₁₆Cl₂O₃S) exhibit lower thermal stability due to the sulfonyl chloride group, limiting their industrial use .
Biological Activity
4-(4-Chloro-3-methylphenoxy)phenol, also known as PCOC, is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- CAS Number : 40843-52-5
- Molecular Formula : C13H11ClO2
The compound features a phenoxy group, which is significant in mediating its biological effects.
Ryanodine Receptor Agonism
One of the notable biological activities of this compound is its role as a ryanodine receptor agonist . This interaction is crucial for calcium signaling in muscle cells, influencing muscle contraction and potentially affecting cardiac function. Studies have shown that this compound can activate ryanodine receptors, leading to increased intracellular calcium levels, which are pivotal in various physiological processes.
Anticancer Properties
Research indicates that derivatives of phenolic compounds, including this compound, exhibit anticancer properties . For instance, studies have reported that compounds with similar structures can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. A specific study highlighted that phenoxy-substituted compounds could downregulate vascular endothelial growth factor (VEGF), thereby impairing tumor angiogenesis .
Table 1: Anticancer Activity of Phenolic Compounds
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | OVCAR-4 | 5.67 | Inhibition of VEGFR-2 phosphorylation |
| Related Phenolic Derivative | MDA-MB-468 | 3.84 | Induction of apoptosis |
| Another Phenolic Compound | HepG2 | 1.1 | Cell cycle arrest in G2/M phase |
Genotoxicity and Safety Profile
The genotoxicity profile of this compound has been assessed through various studies. It was found to be non-mutagenic , as it did not induce mutations in Ames tests or micronucleus assays conducted according to OECD guidelines . The safety margin for repeated exposure is significant, with a NOAEL (No Observed Adverse Effect Level) established at 200 mg/kg/day, indicating a low risk for acute toxicity under normal exposure conditions .
Case Study 1: In Vivo Effects on Cardiac Function
A study investigated the effects of this compound on cardiac myocytes. The results demonstrated that the compound enhanced calcium transients in isolated cardiac cells, suggesting potential implications for cardiac contractility and rhythm regulation. This finding underscores the importance of ryanodine receptor modulation in heart function.
Case Study 2: Antitumor Efficacy in Animal Models
In an animal model of breast cancer, administration of phenolic compounds similar to this compound resulted in significant tumor size reduction compared to controls. The mechanism was attributed to the induction of apoptosis and inhibition of angiogenesis through VEGF suppression .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-(4-chloro-3-methylphenoxy)phenol derivatives?
- Methodology : Utilize nucleophilic aromatic substitution or coupling reactions. For example, 4-chloro-3-methylphenol reacts with aryl halides under basic conditions (e.g., K₂CO₃ in DMF) to form phenoxy derivatives. Reaction progress can be monitored via TLC, and purification achieved via column chromatography .
- Key Characterization : Confirm product identity using -NMR (e.g., singlet for -OCH₂ at δ 4.67–5.15 ppm) and -NMR (C=O at ~168 ppm). FT-IR can validate functional groups (e.g., phenolic -OH at 3360 cm) .
Q. How should researchers handle this compound safely in the laboratory?
- Safety Protocols :
- Storage : Keep in airtight containers away from oxidizing agents and acids to prevent decomposition or gas release .
- PPE : Use nitrile gloves, lab coats, and safety goggles. Work under fume hoods to minimize inhalation risks .
- Waste Disposal : Neutralize with alkaline solutions before disposal to reduce environmental toxicity .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- HPLC : Use C18 columns with UV detection (λ = 215–280 nm) to assess purity (>98% for pharmaceutical-grade samples) .
- Mass Spectrometry : ESI-MS (e.g., m/z = 344.1 [M+H]) confirms molecular weight .
- XRD : For crystalline derivatives, refine structures using SHELXL (e.g., CCDC deposition codes) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in electrophilic substitution reactions?
- Methodology : Apply DFT calculations (e.g., Gaussian 16) to map electron density on the phenolic ring. The chloro and methyl groups act as meta-directors, guiding substitution to specific positions .
- Validation : Compare predicted regioselectivity with experimental nitration/sulfonation outcomes using -NMR .
Q. What strategies resolve tautomerism in hydrazide derivatives of this compound during structural analysis?
- Approach : Use 2D NMR (e.g., - HSQC) to distinguish between keto-enol tautomers. For example, 8.24–8.47 ppm (CH=N) and 11.50–11.68 ppm (NH) in DMSO-d confirm tautomeric equilibria .
Q. How does the compound’s steric and electronic profile influence its bioactivity in anticancer studies?
- Structure-Activity Relationship (SAR) :
- Steric Effects : The 3-methyl group enhances lipid solubility, improving membrane permeability.
- Electronic Effects : The electron-withdrawing chloro group stabilizes charge-transfer interactions with biological targets (e.g., Mcl1 inhibitors) .
- Validation : Compare IC values of derivatives in cytotoxicity assays (e.g., against MCF-7 cells) .
Q. What crystallographic challenges arise when refining structures of metal complexes with this ligand?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
